molecular formula C12H19ClFNO B1484714 [4-(Benzyloxy)-2-fluorobutyl](methyl)amine hydrochloride CAS No. 2098111-87-4

[4-(Benzyloxy)-2-fluorobutyl](methyl)amine hydrochloride

Cat. No. B1484714
CAS RN: 2098111-87-4
M. Wt: 247.73 g/mol
InChI Key: XAAJNOQHYZYKOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters in organic synthesis . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . Additionally, the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments with a metal catalyst, could potentially be relevant .

Scientific Research Applications

Novel Synthons for Peptide Synthesis

Research by Breitenmoser et al. (2001) on a related compound, methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate, highlights its utility as a novel synthon for dipeptide synthesis, particularly for Aib-Hyp (Aib = 2-aminobutyric acid, Hyp = (2S,4R)-4-hydroxyproline) dipeptides. This demonstrates the potential of similar compounds in synthesizing peptides with specific structures and functions, which could be crucial in developing therapeutic peptides and studying protein-protein interactions (Breitenmoser et al., 2001).

Fluorescence Probe Properties

Singh and Darshi (2002) explored the fluorescence probe properties of certain diphenylbutadienes in micelles and vesicles, which include compounds structurally akin to the one . This research indicates the potential use of such compounds in studying microenvironments within biological systems, providing insights into cellular processes and membrane dynamics (Singh & Darshi, 2002).

Metabolic Pathways and Drug Design

Boeren et al. (1992) investigated the metabolism of halogenated anilines, revealing insights into the metabolic pathways of similar halogenated compounds. Understanding these pathways is essential for designing drugs with optimal pharmacokinetics and reduced toxicity. Such studies could inform the development of new therapeutic agents, considering the metabolic fate of halogen-containing molecules (Boeren et al., 1992).

DNA Repair Enzyme Activity

Schirrmacher et al. (2002) synthesized labeled derivatives of 6-benzyloxy-9H-purin-2-ylamine for evaluating the activity of the DNA repair enzyme O^6-methylguanine-DNA-methyl-transferase (MGMT) in tumor tissues. This research highlights the potential use of structurally related compounds in cancer research, particularly for assessing the efficacy of chemotherapeutic agents and understanding tumor resistance mechanisms (Schirrmacher et al., 2002).

properties

IUPAC Name

2-fluoro-N-methyl-4-phenylmethoxybutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO.ClH/c1-14-9-12(13)7-8-15-10-11-5-3-2-4-6-11;/h2-6,12,14H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAJNOQHYZYKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CCOCC1=CC=CC=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Benzyloxy)-2-fluorobutyl](methyl)amine hydrochloride
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[4-(Benzyloxy)-2-fluorobutyl](methyl)amine hydrochloride
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[4-(Benzyloxy)-2-fluorobutyl](methyl)amine hydrochloride
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[4-(Benzyloxy)-2-fluorobutyl](methyl)amine hydrochloride
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[4-(Benzyloxy)-2-fluorobutyl](methyl)amine hydrochloride
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[4-(Benzyloxy)-2-fluorobutyl](methyl)amine hydrochloride

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